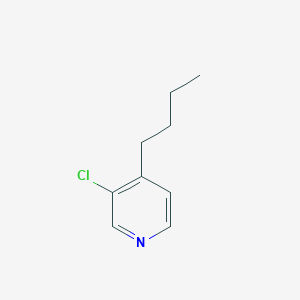

4-Butyl-3-chloropyridine

Description

Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Chemical Sciences

Pyridine, a six-membered aromatic ring containing one nitrogen atom, and its derivatives are cornerstone molecules in numerous scientific disciplines. openaccessjournals.com Their structural versatility and reactivity make them indispensable in medicinal chemistry, serving as the core scaffold for a multitude of pharmaceutical drugs. researchgate.net The pyridine nucleus is found in essential natural compounds like vitamins (niacin, pyridoxine) and alkaloids. nih.gov

The applications of pyridine derivatives are extensive and varied:

Medicinal Chemistry : These compounds are integral to drug design and discovery, with derivatives showing a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govontosight.airesearchgate.net Their presence can improve the water solubility of potential drug molecules. nih.gov

Agrochemicals : Many successful pesticides and herbicides are based on pyridine structures. globalresearchonline.net

Materials Science : Pyridine derivatives are used in the creation of functional nanomaterials due to their unique optical and electronic properties. nih.govontosight.ai

Catalysis and Ligand Chemistry : They serve as important ligands for organometallic compounds and are employed in asymmetric catalysis. nih.gov

The reactivity of the pyridine ring, characterized by a susceptibility to nucleophilic substitution, particularly at the C-2 and C-4 positions, allows for its conversion into a wide range of functionalized derivatives. nih.gov This chemical adaptability is a key reason for their prominent role in organic synthesis. nih.govresearchgate.net

Unique Structural Features and Chemical Behavior of 4-Butyl-3-chloropyridine

This compound is a disubstituted pyridine derivative. Its chemical identity is defined by the placement of a butyl group at the 4-position and a chlorine atom at the 3-position of the pyridine ring. This specific arrangement of substituents imparts distinct steric and electronic properties to the molecule.

While specific experimental data for this compound is not widely published in readily accessible literature, its properties can be inferred from the behavior of related substituted pyridines. The chlorine atom at the 3-position is a key functional handle. Halogenated pyridines are crucial intermediates in organic synthesis, primarily because the halogen atom can be replaced or used as a reactive site in various cross-coupling reactions. chempanda.com For instance, reactions like the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig couplings often utilize chloro- or bromopyridines to form new carbon-carbon or carbon-heteroatom bonds. organic-chemistry.orgresearchgate.net

The synthesis of such a molecule would likely involve multi-step pathways, potentially starting from a pre-functionalized pyridine or pyrrole (B145914) precursor. For example, methods for synthesizing chloropyridines can involve reactions with reagents like phosphorus oxychloride or the reaction of pyrrole with dichlorocarbene (B158193), which can lead to ring expansion and the formation of a 3-chloropyridine (B48278) structure. chempanda.comacs.org The introduction of the butyl group could be achieved through reactions like cobalt-catalyzed cross-coupling of a chloropyridine with a butyl-containing Grignard reagent. oup.comoup.com

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂ClN |

| Molecular Weight | 169.65 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | CCCCC1=C(C=CN=C1)Cl |

| InChI Key | YQGWNLTGWBGZJA-UHFFFAOYSA-N |

Overview of Research Trajectories for Halogenated Pyridine Scaffolds

Halogenated pyridines, including structures analogous to this compound, are highly valued intermediates in synthetic chemistry. chempanda.com Research involving these scaffolds is dynamic and follows several key trajectories:

Cross-Coupling Reactions : A major focus is their use as electrophilic partners in transition metal-catalyzed cross-coupling reactions. Palladium, nickel, and cobalt catalysts are commonly employed to couple halogenated pyridines with a variety of organometallic reagents (containing boron, zinc, tin, or magnesium), enabling the construction of more complex molecular architectures. organic-chemistry.orgoup.comnih.gov While 2-chloropyridines are frequently used, the reactivity of 3- and 4-chloropyridines in these reactions is also an active area of investigation. researchgate.netoup.com

Development of Novel Synthetic Methods : Chemists are continuously working to develop more efficient, selective, and environmentally benign methods for the halogenation and subsequent functionalization of pyridines. researchgate.net This includes direct C-H halogenation, which avoids the need for pre-functionalized starting materials, and the development of new phosphine-based reagents to facilitate halogenation at specific positions. beilstein-journals.orgacs.org

Catalytic Dehalogenation : Research also explores the selective removal of halogen atoms (hydrodehalogenation) from pyridine rings. researchgate.net This can be important for synthesizing specific target molecules or for environmental remediation. Palladium-catalyzed reactions using hydride sources like sodium borohydride (B1222165) have proven effective for this purpose. researchgate.net Sometimes, dehalogenation can be an unintended side reaction during other transformations, such as catalytic hydrogenation. rsc.org

Exploration of Halogen Bonding : The halogen atom on a pyridine ring can participate in a non-covalent interaction known as halogen bonding. d-nb.info This interaction, where the halogen acts as an electrophilic species (a halogen bond donor), is increasingly being explored in crystal engineering and supramolecular chemistry to control the assembly of molecules in the solid state. d-nb.info

Structure

2D Structure

3D Structure

Properties

CAS No. |

77332-86-6 |

|---|---|

Molecular Formula |

C9H12ClN |

Molecular Weight |

169.65 g/mol |

IUPAC Name |

4-butyl-3-chloropyridine |

InChI |

InChI=1S/C9H12ClN/c1-2-3-4-8-5-6-11-7-9(8)10/h5-7H,2-4H2,1H3 |

InChI Key |

LCKSXNUTGKPODM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C(C=NC=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Butyl 3 Chloropyridine and Analogous Chloropyridines

Direct Halogenation Approaches

Direct halogenation of a pre-formed pyridine (B92270) ring is often the most straightforward conceptual approach. However, the electron-deficient nature of the pyridine ring makes it resistant to electrophilic aromatic substitution, often requiring harsh conditions that can lead to a lack of regioselectivity.

Chlorination of Substituted Pyridines (e.g., Butylpyridine) with Catalysts

The direct chlorination of substituted pyridines like 4-butylpyridine (B1266651) to achieve 3-chloro substitution is challenging due to the directing effects of the nitrogen atom and the alkyl group, which favor substitution at the 2- and 6-positions. However, metalation-halogenation sequences can provide a route to specific isomers. A notable method involves the direct lithiation of a substituted pyridine followed by quenching with a chlorine source. For instance, the direct lithiation of 4-(tert-butyl)pyridine at the 2-position using a strong base like n-butyllithium, followed by treatment with a chlorinating agent, has been reported for the synthesis of 2-chloro-4-(tert-butyl)pyridine. While this example illustrates a method for 2-chlorination, similar principles of directed ortho-metalation could potentially be adapted to achieve 3-chlorination with appropriate directing groups.

Table 1: Direct Lithiation and Chlorination of 4-tert-Butylpyridine (B128874)

| Substrate | Base | Chlorinating Agent | Product | Reference |

|---|---|---|---|---|

| 4-tert-Butylpyridine | n-Butyllithium | Not specified | 4-tert-Butyl-2-chloropyridine |

Chlorination of Pyridine-N-oxides (e.g., 4-Butylpyridine-N-oxide) via Nucleophilic Substitution

The activation of the pyridine ring towards substitution can be achieved by conversion to its N-oxide. Pyridine-N-oxides exhibit altered electronic properties, making the ring more susceptible to both electrophilic and nucleophilic attack. A common and effective method for introducing a chlorine atom at the 2- or 4-position of a pyridine ring is the treatment of the corresponding pyridine-N-oxide with a chlorinating agent like phosphoryl chloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). This reaction proceeds through a nucleophilic substitution mechanism.

For the synthesis of analogous 2-chloro-4-substituted pyridines, a two-step sequence is often employed: the oxidation of the parent pyridine to the N-oxide, followed by chlorination. For example, 4-tert-butylpyridine can be oxidized with an oxidizing agent like peracetic acid to form 4-tert-butylpyridine-N-oxide. Subsequent treatment of the N-oxide with phosphoryl chloride introduces a chlorine atom, typically at the 2-position. The reaction with POCl₃ is known to proceed through the formation of a phosphorylated intermediate, which is then attacked by a chloride ion. nih.gov

Table 2: Two-Step Synthesis of 2-Chloro-4-tert-butylpyridine via N-Oxide

| Step | Starting Material | Reagents | Product | Reference |

|---|---|---|---|---|

| 1. Oxidation | 4-tert-Butylpyridine | Peracetic acid | 4-tert-Butylpyridine-N-oxide | |

| 2. Chlorination | 4-tert-Butylpyridine-N-oxide | Phosphoryl chloride (POCl₃) | 4-tert-Butyl-2-chloropyridine |

Ring-Expansion and Rearrangement Strategies

Alternative approaches to constructing the chloropyridine core involve the modification of other heterocyclic systems through ring expansion or the rearrangement of existing halogenated pyridines.

Pyrrole (B145914) Ring Expansion Methods for Chloropyridines

The expansion of a five-membered pyrrole ring to a six-membered pyridine ring offers a powerful method for the synthesis of pyridines with substitution patterns that may be difficult to achieve through direct functionalization. One such method involves the reaction of pyrrole with a dihalocarbene, which can lead to the formation of a 3-halopyridine. For instance, the reaction of pyrrole with dichlorocarbene (B158193) can proceed through a dichlorocyclopropane intermediate, which then undergoes ring expansion to yield 3-chloropyridine (B48278). chempanda.com The conditions under which the carbene is generated can influence the outcome of the reaction. chempanda.com

Table 3: Synthesis of 3-Chloropyridine via Pyrrole Ring Expansion

| Pyrrole Substrate | Carbene Source | Intermediate | Product | Reference |

|---|---|---|---|---|

| Pyrrole | Dichlorocarbene | Dichlorocyclopropane | 3-Chloropyridine | chempanda.com |

Isomerization Studies of Halogenated Pyridines via Pyridyne Intermediates

For example, a regioselective 3,4-difunctionalization of 3-chloropyridines has been reported to proceed via 3,4-pyridyne intermediates. nih.gov This is achieved through regioselective lithiation of a substituted 3-chloropyridine, followed by treatment with a Grignard reagent and heating to generate the pyridyne. The subsequent regioselective addition of the Grignard moiety and quenching with an electrophile leads to polysubstituted pyridines. nih.gov This methodology highlights the utility of pyridyne intermediates in the functionalization of the pyridine ring.

Table 4: Generation and Reaction of a 3,4-Pyridyne Intermediate

| Starting Material | Key Reagents | Intermediate | Product Type | Reference |

|---|---|---|---|---|

| 3-Chloro-2-ethoxypyridine | n-BuLi, Aryl-MgBr | 2-Ethoxy-3,4-pyridyne | 2,3,4-Trisubstituted Pyridines | nih.gov |

Targeted Chlorination Routes

To overcome the regioselectivity challenges of direct halogenation, methods that temporarily alter the electronic nature of the pyridine ring have been developed. These targeted approaches allow for the precise introduction of a chlorine atom at a specific position.

A highly effective strategy for the 3-selective halogenation of pyridines involves a ring-opening, halogenation, and ring-closing sequence via Zincke imine intermediates. nsf.govnih.gov In this approach, the pyridine ring is first activated and opened to form a reactive azatriene intermediate, also known as a Zincke imine. This intermediate, which behaves like a series of polarized alkenes, can then undergo a highly regioselective electrophilic halogenation. nsf.gov Subsequent ring-closure reforms the pyridine ring, now with a halogen at the 3-position. This "one-pot" protocol has been shown to be effective for a range of substituted pyridines under mild conditions. nsf.gov For the chlorination step, N-chlorosuccinimide (NCS) can be used as the chlorine source. nsf.gov

Table 5: 3-Selective Chlorination of Pyridines via Zincke Imine Intermediates

| Step | Description | Key Reagents | Intermediate | Reference |

|---|---|---|---|---|

| 1. Ring Opening | Conversion of pyridine to a reactive azatriene | Modified Zincke reaction conditions | Zincke imine | nsf.govnih.gov |

| 2. Halogenation | Electrophilic halogenation of the Zincke imine | N-chlorosuccinimide (NCS) | Halogenated Zincke imine | nsf.gov |

| 3. Ring Closing | Reformation of the pyridine ring | Not specified | 3-Chloropyridine derivative | nsf.gov |

Selective Chlorination using Specific Reagents

The direct chlorination of pyridine rings can be challenging due to the electron-deficient nature of the heterocycle, often requiring harsh conditions. However, modern synthetic methods utilize specific reagents to achieve selective C-H chlorination under milder conditions.

A range of chlorinating agents can be employed, though many traditional reagents like N-chlorosuccinimide (NCS), trichloroisocyanuric acid (TCCA), or tert-butyl hypochlorite (B82951) can lack selectivity, leading to mixtures of products. nih.gov The development of more refined reagents has been a key focus. For instance, 2-Chloro-1,3-bis(methoxycarbonyl)guanidine is a highly active chlorinating agent developed during the synthesis of the alkaloid Palau'amine. Its activity stems from the chlorine atom being highly activated by the electron-deficient guanidine (B92328) structure. tcichemicals.com

Another class of modern reagents includes anomeric N-acetoxy-N-haloamides, such as N-Acetoxy-N-chloro-4-nitrobenzamide. These reagents can halogenate heteroaromatic compounds that are unreactive with conventional agents. The regioselectivity is often high, targeting the most electron-rich carbon, and the reaction site can sometimes be predicted by NMR chemical shifts. tcichemicals.com These advanced reagents are advantageous for their ease of handling as solids and their applicability in late-stage functionalization, where a chlorine atom is introduced into a complex molecule at a late step in the synthesis. tcichemicals.com

A patent describes a method for preparing 4-tert-butyl-2-chloropyridine through direct lithiation of 4-tert-butylpyridine with a strong base like n-butyllithium, followed by quenching with a chlorination reagent such as hexachloroethane. google.com This approach highlights a regioselective strategy for introducing chlorine at the 2-position, ortho to the nitrogen.

Table 1: Examples of Specific Chlorinating Reagents

| Reagent Name | Abbreviation | Key Features |

|---|---|---|

| N-Chlorosuccinimide | NCS | Common, but can have low selectivity. nih.gov |

| Trichloroisocyanuric Acid | TCCA | A solid, easy-to-handle source of electrophilic chlorine. nih.gov |

| 2-Chloro-1,3-bis(methoxycarbonyl)guanidine | - | Highly active due to electron-deficient guanidine skeleton. tcichemicals.com |

| N-Acetoxy-N-chloro-4-nitrobenzamide | - | Effective for heteroaromatics; high regioselectivity. tcichemicals.com |

Late-Stage Halogenation through Phosphonium (B103445) Salt Installation

A novel, two-step strategy for the 4-selective halogenation of pyridines has been developed, which is particularly useful for late-stage functionalization of complex molecules. nih.govacs.orgchemrxiv.org This method avoids the direct C-H activation with an electrophilic halogen source and instead proceeds through the installation of a phosphine (B1218219) group at the 4-position of the pyridine ring.

The process involves:

Phosphonium Salt Formation : The pyridine substrate reacts with a specially designed heterocyclic phosphine reagent in the presence of an activator like triflic anhydride (B1165640) (Tf₂O) to form a pyridylphosphonium salt. nih.govchemrxiv.org

Halide Displacement : The phosphonium salt, which is now highly electrophilic at the C4 position, is treated with a simple halide source, such as lithium chloride (LiCl) or hydrochloric acid (HCl), to displace the phosphine group and install the chlorine atom. nih.gov

The design of the phosphine reagent is critical. Incorporating electron-deficient pyridyl ligands on the phosphine increases the electrophilicity of the resulting phosphonium salt, making it more susceptible to nucleophilic attack by the halide. nih.gov This strategy is effective for a broad range of unactivated and substituted pyridines. chemrxiv.org

Computational studies indicate the C-halogen bond formation occurs via a stepwise SNAr pathway. nih.govacs.org While this method is highly selective for the 4-position, it is noted that SNAr reactions are generally unfavorable at the 3-position of pyridines, making this specific methodology less direct for synthesizing 3-chloropyridine isomers like 4-butyl-3-chloropyridine. nih.gov However, it represents a powerful tool for creating analogous 4-chloro isomers.

Optimization of Synthetic Pathways and Reaction Conditions

Maximizing yield, purity, and efficiency is paramount in chemical synthesis. The optimization of reaction parameters, including catalysts, reagents, temperature, and solvent, is a critical step in developing a robust synthetic pathway for this compound.

Catalytic Systems and Reagent Optimization

Catalysis offers a route to enhance reaction rates and selectivity in chlorination reactions. For analogous chloropyridines, vapor-phase catalytic chlorination has been explored. For example, the chlorination of β-picoline has been achieved using a Mordenite zeolite or a supported palladium catalyst. google.com Other research has investigated ruthenium complexes that can catalyze various reactions involving chlorite, including oxidation. rsc.org Fe–Ba mixed oxides have also been shown to be effective catalysts for the chlorination of various organic molecules using hydrochloric acid as the chlorine source and hydrogen peroxide as the oxidant. mdpi.com

In the context of the phosphonium salt methodology, optimization involves the choice of halide source and the use of additives. For chlorination, LiCl was found to be an effective reagent. nih.gov For the analogous bromination and iodination reactions, it was discovered that the addition of a Brønsted acid like trifluoromethanesulfonic acid (TfOH) was crucial for achieving good yields, particularly when using LiBr or LiI. nih.gov

Table 2: Optimization of Halide Source for Phosphonium Salt Displacement

| Halogen | Halide Source | Additive | Temperature | Outcome |

|---|---|---|---|---|

| Chlorine | LiCl | None | 80 °C | Effective chlorination nih.gov |

| Bromine | LiBr | TfOH | 80 °C | Optimal for bromination nih.gov |

Temperature, Solvent Polarity, and Additive Effects

The conditions under which a reaction is performed can dramatically influence its outcome. Temperature is a critical parameter that must be carefully controlled to promote the desired reaction while minimizing side-product formation. chempacific-zhejiang.com For the synthesis of 4-tert-butyl-2-chloropyridine via lithiation, a very low temperature of -78 °C is specified for the initial step, followed by reaction at a higher temperature. google.com

Solvent choice is equally important. Polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are often used for nucleophilic aromatic substitution reactions on chloropyridine rings. chempacific-zhejiang.com The polarity of the solvent can affect the solubility of reagents and stabilize charged intermediates, thereby influencing the reaction rate.

Additives can also play a significant role. In the patented synthesis of 4-tert-butyl-2-chloropyridine, N,N-dimethylethanolamine is listed as a beneficial additive alongside a strong base. google.com As mentioned previously, the addition of a strong acid like TfOH was found to be essential for the successful bromination and iodination of pyridines via the phosphonium salt route, showcasing how additives can fundamentally alter reactivity. nih.gov

Continuous Flow Reactor Applications for Large-Scale Synthesis

For large-scale and industrial synthesis, continuous flow chemistry offers significant advantages over traditional batch processing. Flow reactors provide superior control over reaction parameters like temperature and mixing, enhance safety by minimizing the volume of reactive intermediates at any given time, and can be automated for efficient production. mdpi.comflinders.edu.au

The synthesis of chloropyridine derivatives has been successfully translated to flow systems. One study describes the synthesis of 2-chloro-5-(hydrazinylmethyl)pyridine (B1393759) derivatives using a flow reactor for a continuous and efficient reaction. researchgate.net Another demonstrates the uncatalyzed nucleophilic aromatic substitution on 2-chloropyridines at high temperatures (200-300°C) using a continuous-flow reactor, which overcomes the activation barrier for unactivated substrates. researchgate.net

Chemical Reactivity and Transformations of 4 Butyl 3 Chloropyridine

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing the pyridine (B92270) ring of 4-Butyl-3-chloropyridine. The electron-deficient nature of the pyridine ring, enhanced by the nitrogen heteroatom, facilitates the attack of nucleophiles. While nucleophilic substitution on chloropyridines is generally favored at the 2- and 4-positions due to better stabilization of the negatively charged intermediate (Meisenheimer complex), substitution at the 3-position is also achievable, albeit often requiring more forcing conditions.

Displacement of the Chlorine Atom by Various Nucleophiles

The chlorine atom at the 3-position of this compound can be displaced by a variety of nucleophiles, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. The reactivity of the C-Cl bond is influenced by the electronic effects of the butyl group and the pyridine nitrogen.

Reaction with Amines: The reaction of 3-chloro-4-substituted pyridines with amines is a common method for the synthesis of aminopyridine derivatives. While direct reaction of this compound with amines is not extensively documented, studies on the closely related N-Boc-3-amino-4-chloropyridine provide insight into such transformations. For instance, N-alkylation followed by deprotection and reductive amination with various aldehydes and ketones demonstrates the feasibility of introducing diverse amino functionalities at the 3-position nih.gov. The synthesis of N-(n-Butyl)-3-amino-4-chloropyridine from N-Boc-3-amino-4-chloropyridine showcases a successful amination at a related scaffold nih.gov.

Reaction with Cyanide: The introduction of a cyano group at the 3-position can be achieved through nucleophilic substitution with a cyanide source. Traditional methods often employ toxic reagents like potassium cyanide. However, modern approaches utilize less hazardous alternatives. For example, a ligand-free palladium-catalyzed cyanation of chloropyridines using potassium ferrocyanide as the cyano source has been developed, offering a safer and more scalable method for the synthesis of cyanopyridines google.com. This method is applicable to a range of chloropyridine substrates and represents a plausible route for the cyanation of this compound.

The following table summarizes the expected nucleophilic substitution reactions on this compound based on analogous transformations.

| Nucleophile | Reagent Example | Expected Product |

| Amine | R-NH₂ | 4-Butyl-3-(R-amino)pyridine |

| Alkoxide | NaOR | 4-Butyl-3-alkoxypyridine |

| Cyanide | K₄[Fe(CN)₆] / Pd(OAc)₂ | 4-Butyl-3-cyanopyridine |

Formation of Functionalized Pyridine Derivatives

The displacement of the chlorine atom is a gateway to a wide array of functionalized pyridine derivatives with potential applications in medicinal chemistry and materials science. The resulting products from nucleophilic substitution reactions can serve as versatile intermediates for further chemical modifications. For example, the introduction of an amino group opens up possibilities for amide bond formation, diazotization reactions, and the synthesis of fused heterocyclic systems. Similarly, a cyano group can be hydrolyzed to a carboxylic acid or reduced to an aminomethyl group, providing access to other important functional moieties.

Reduction Reactions

Reduction reactions of this compound can target either the chlorine substituent or the pyridine ring itself, leading to different classes of compounds.

Catalytic Reduction of the Chlorine Substituent to Hydrogen

The selective removal of the chlorine atom, a process known as hydrodechlorination, can be achieved through catalytic hydrogenation. This transformation is valuable for the synthesis of 4-butylpyridine (B1266651) from this compound. A general and efficient method for the hydrodechlorination of 2-chloropyridine (B119429) derivatives involves the use of a palladium on activated carbon (Pd/C) catalyst with hydrogen gas in the presence of a base like sodium bicarbonate chemicalbook.com. This method is chemoselective and proceeds under mild conditions, suggesting its applicability for the selective dechlorination of this compound without affecting the pyridine ring or the butyl group.

The general reaction is as follows: this compound + H₂ (with Pd/C, NaHCO₃) → 4-Butylpyridine + HCl

Formation of Butylpyridine Derivatives

The successful catalytic reduction of the chlorine substituent provides a direct route to 4-butylpyridine. This derivative is a valuable building block in organic synthesis. Further hydrogenation of the pyridine ring under more forcing conditions, typically involving catalysts like platinum or rhodium and higher pressures and temperatures, would lead to the formation of 4-butylpiperidine google.com. The specific conditions for the hydrogenation of the pyridine ring in the presence of a butyl group would need to be optimized to achieve high yields and selectivity.

Oxidation Reactions

Oxidation of this compound can occur at the pyridine nitrogen atom or the butyl side chain, depending on the oxidant and reaction conditions.

The nitrogen atom of the pyridine ring is susceptible to oxidation, leading to the formation of the corresponding N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) researchgate.netwikipedia.orgchemicalbook.com. The resulting this compound N-oxide exhibits altered reactivity compared to the parent pyridine. The N-oxide group can activate the pyridine ring for further functionalization and can also be subsequently removed if desired. Studies on the metabolic N-oxidation of 3-substituted pyridines, including 3-chloropyridine (B48278), have shown that N-oxide formation is a viable pathway in biological systems as well nih.gov. A review on the chemistry of pyridine N-oxides highlights that pyridines bearing alkyl substituents generally show almost complete conversion to N-oxides arkat-usa.org.

Oxidation of the butyl side chain is another potential transformation. Strong oxidizing agents can lead to the oxidation of the alkyl group to a carboxylic acid. However, the tert-butyl group is generally resistant to oxidation under many conditions google.com. While the n-butyl group in this compound is not as sterically hindered as a tert-butyl group, its oxidation would likely require vigorous conditions that might also affect the pyridine ring.

Formation of N-Oxide Derivatives (e.g., this compound-N-oxide)

The nitrogen atom in the pyridine ring of this compound can be readily oxidized to form the corresponding N-oxide. This transformation is a common strategy in heterocyclic chemistry to modify the electronic properties of the pyridine ring, influencing its reactivity in subsequent reactions. The N-oxide group can act as a protecting group, a directing group in electrophilic substitutions, and can be removed later if necessary. arkat-usa.org

The direct oxidation of pyridine derivatives is the most common method for synthesizing N-oxides. thieme-connect.de Various oxidizing agents can be employed for this purpose, with peroxy acids being particularly effective. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid are frequently used. arkat-usa.org For chloropyridines, the reaction proceeds by the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the oxidizing agent. The presence of both an electron-donating butyl group and an electron-withdrawing chloro group on the pyridine ring influences the nucleophilicity of the nitrogen atom, but N-oxidation is generally a feasible transformation. arkat-usa.org

A general process for the preparation of 4-chloropyridine-N-oxides involves treating the corresponding pyridine with an oxidizing agent, which can be adapted for this compound. google.comchemimpex.com

| Oxidizing Agent | Typical Conditions | Product |

| m-CPBA | Inert solvent (e.g., CH₂Cl₂) | This compound-N-oxide |

| H₂O₂ / Acetic Acid | Heating | This compound-N-oxide |

| Caro's acid (H₂SO₅) | Controlled temperature | This compound-N-oxide |

Cross-Coupling Reactions

This compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds. The chlorine atom at the C3 position serves as a leaving group in these transformations.

Suzuki-Miyaura Coupling with Boronic Acids

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. rsc.orgnih.gov This reaction is widely used due to its mild conditions and tolerance of a wide range of functional groups. rsc.orgacs.org

For this compound, the reaction would involve the coupling of the C-Cl bond with various aryl or alkyl boronic acids. While aryl chlorides are generally less reactive than bromides or iodides, the use of specialized catalyst systems, often employing electron-rich and bulky phosphine (B1218219) ligands, can facilitate the coupling of these less reactive halides. acs.orgorganic-chemistry.org

Catalytic Cycle Overview:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of this compound.

Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center. youtube.com

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the final product and regenerating the Pd(0) catalyst. youtube.com

| Component | Example | Purpose |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |

| Ligand | PPh₃, P(t-Bu)₃, SPhos, Xantphos | Stabilizes the catalyst and promotes oxidative addition. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation. youtube.com |

| Boron Reagent | Phenylboronic acid, Alkyl pinacol boronic esters | Source of the new carbon fragment. acs.org |

Heck Coupling Reactions

The Heck reaction, or Mizoroki-Heck reaction, couples aryl or vinyl halides with alkenes to form substituted alkenes. wikipedia.orgmdpi.com This palladium-catalyzed reaction is a powerful tool for C-C bond formation and alkene functionalization. wikipedia.org this compound can serve as the aryl halide component in this reaction.

The reaction typically requires a palladium catalyst, a base, and often a phosphine ligand. wikipedia.org The choice of ligand is crucial for the successful coupling of aryl chlorides, with bulky, electron-rich phosphines like tri-tert-butylphosphine (P(t-Bu)₃) showing high efficacy. organic-chemistry.org The reaction generally proceeds with high trans selectivity. organic-chemistry.org

Typical Heck Reaction Partners for this compound:

Alkenes: Styrene, acrylates, acrylonitrile.

Catalysts: Pd(OAc)₂, PdCl₂, Pd₂(dba)₃. wikipedia.org

Ligands: P(t-Bu)₃, PPh₃. organic-chemistry.org

Bases: Triethylamine, K₂CO₃, Cs₂CO₃. organic-chemistry.orgwikipedia.org

The reaction mechanism involves the oxidative addition of the C-Cl bond to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. youtube.com

Amination and Thioetherification Reactions

Palladium-catalyzed cross-coupling reactions are also effective for forming C-N (Buchwald-Hartwig amination) and C-S bonds. These reactions allow for the introduction of amine and thioether functionalities onto the pyridine ring, which are prevalent in pharmaceuticals and other biologically active molecules. nih.govberkeley.edu

Successive generations of catalysts, often featuring sterically hindered phosphine ligands, have been developed to improve the efficiency and scope of these reactions, particularly for challenging substrates like heteroaryl chlorides. nih.gov These advanced catalyst systems can be applied to the amination and thioetherification of this compound with a wide range of amines (primary and secondary) and thiols.

| Reaction | Coupling Partner | Typical Catalyst System | Product Type |

| Amination | Primary/Secondary Amines, Anilines | Pd catalyst + Hindered phosphine ligand (e.g., Josiphos family) | 3-Amino-4-butylpyridine derivatives |

| Thioetherification | Thiols, Thiophenols | Pd catalyst + Hindered phosphine ligand | 3-(Alkyl/Arylthio)-4-butylpyridine derivatives |

Regioselectivity Studies in Cross-Coupling Processes

In molecules with multiple potential reaction sites, such as di- or polyhalogenated pyridines, the regioselectivity of cross-coupling reactions is a critical consideration. While this compound has only one halogen, understanding the factors that govern reactivity in related systems provides insight into its behavior.

For dihalopyridines, the site of the initial cross-coupling is influenced by several factors:

Carbon-Halogen Bond Dissociation Energy (BDE): The reactivity generally follows the trend C-I > C-Br > C-Cl. acs.org

Electronic Effects: The electron density at the carbon atom attached to the halogen influences the rate of oxidative addition. Electron-deficient positions are generally more reactive. mdpi.com For example, in 2,4-dichloropyridines, coupling often occurs selectively at the C4 position. nih.gov

Steric Hindrance: Bulky groups adjacent to a halogen can hinder the approach of the catalyst, favoring reaction at a less sterically encumbered site.

Catalyst/Ligand Control: The choice of palladium catalyst and ligand can dramatically influence regioselectivity. For instance, different phosphine ligands can favor reaction at different positions on the same substrate. rsc.org

In the case of 3,4-disubstituted pyridines, the electronic interplay between the butyl group at C4 (electron-donating) and the chloro group at C3 will determine the reactivity of the C-Cl bond. Studies on similar systems, such as 3,4-dichloropyridine, have shown a preference for Suzuki-Miyaura coupling at the C4 position, highlighting the subtle electronic factors that control reactivity. rsc.org

Polymerization and Oligomerization Reactions

Substituted chloropyridines can undergo polymerization reactions. For example, the polycondensation of 4-chloropyridine derivatives can proceed in a chain-growth manner, initiated by a suitable agent to form pyridinium salt structures. researchgate.net This type of polymerization could potentially be applied to this compound.

The process would likely involve the formation of N-alkylated pyridinium species, which then act as monomers. The propagation would occur through the nucleophilic attack of a pyridine nitrogen from one monomer onto the C3 position of another pyridinium unit, displacing the chloride. This would result in a polymer chain linked by pyridyl-pyridinium units. The presence of the butyl group at the C4 position would influence the solubility and physical properties of the resulting polymer or oligomer.

Role in Material Science for Developing New Materials

Halogenated pyridines are recognized as versatile intermediates in the synthesis of functional materials. The chlorine substituent can serve as a reactive site for various chemical transformations, enabling the incorporation of the pyridine ring into larger molecular architectures, including polymers. Isomers such as 4-(tert-butyl)-2-chloropyridine have been identified as valuable building blocks in material science due to their unique electronic and steric properties. nbinno.com These properties can influence the characteristics of the final materials.

Conjugated polymers containing substituted pyridine units have also been synthesized and investigated for applications such as ion sensing. The pyridine nitrogen atom can play a crucial role in the material's properties and functionality. However, the specific application or incorporation of this compound into new materials has not been detailed in the existing scientific literature. There is no available data on how the specific substitution pattern of this compound would contribute to the properties of any resulting materials.

Due to the lack of specific research data, a detailed analysis of the chemical reactivity and transformations of this compound in the context of polycondensation and material science cannot be provided at this time.

Mechanistic Investigations of Reactions Involving 4 Butyl 3 Chloropyridine

Detailed Reaction Mechanism Elucidation

The catalytic cycles of cross-coupling reactions involving aryl halides like 4-butyl-3-chloropyridine are complex, multi-step processes. The most common pathway involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. nrochemistry.comlibretexts.org

Oxidative addition is the initial and often rate-determining step in many palladium-catalyzed cross-coupling reactions. libretexts.orgjk-sci.com In this process, the active Pd(0) catalyst inserts into the carbon-chlorine bond of this compound. This reaction increases the oxidation state of the palladium from 0 to +2 and its coordination number by two, forming a square planar Pd(II) complex. jk-sci.comwikipedia.org

The general sequence is as follows:

Catalyst Activation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species. wuxiapptec.comlibretexts.org

Oxidative Addition: The Pd(0) complex, typically bearing phosphine (B1218219) ligands, reacts with this compound. The electron-deficient nature of the pyridine (B92270) ring, enhanced by the electronegative chlorine atom, makes the C-Cl bond susceptible to this insertion. The reaction results in a new complex where the butyl-chloropyridyl group and the chloride are bonded to the Pd(II) center. libretexts.orglibretexts.org

Computational studies on similar aryl chlorides show that electron-withdrawing substituents on the aromatic ring can facilitate oxidative addition by making the carbon atom more electrophilic. researchgate.net Conversely, the reactivity of aryl chlorides can be lower compared to bromides or iodides, often requiring more specialized, electron-rich, and bulky phosphine ligands to promote efficient oxidative addition. jk-sci.com

Following oxidative addition, the catalytic cycle proceeds through transmetalation and concludes with reductive elimination to yield the final product and regenerate the catalyst.

Transmetalation: In this step, the second coupling partner, typically an organoboron compound in Suzuki-Miyaura coupling or an amine in Buchwald-Hartwig amination, displaces the halide on the palladium(II) complex. nrochemistry.comorganic-chemistry.org For a Suzuki reaction, the organoboron reagent (e.g., R-B(OH)₂) must first be activated by a base to form a more nucleophilic boronate complex (e.g., [R-B(OH)₃]⁻). organic-chemistry.orgharvard.edu This boronate then transfers its organic group (R) to the palladium center, displacing the chloride ligand. nrochemistry.com

Reductive Elimination: This is the final, product-forming step of the cycle. libretexts.orgwikipedia.org The two organic groups—the 4-butyl-3-pyridyl moiety and the newly transferred R group—which are typically required to be in a cis orientation on the palladium center, couple together to form a new carbon-carbon (or carbon-nitrogen) bond. chempacific-zhejiang.com This process reduces the palladium's oxidation state from +2 back to 0, and the newly formed product is released from the coordination sphere of the metal. jk-sci.com The regenerated Pd(0) catalyst can then enter another catalytic cycle. nrochemistry.com

Role of Intermediates and Transition States

The efficiency and outcome of catalytic reactions are governed by the stability of reaction intermediates and the energy of transition states that connect them.

The primary intermediates in the catalytic cycle for reactions involving this compound would be the Pd(II) complexes formed after oxidative addition and after transmetalation.

(L)₂Pd(4-butyl-3-pyridyl)(Cl): This is the oxidative addition adduct, where L represents the supporting ligands (e.g., phosphines). The stability and reactivity of this intermediate are crucial for the subsequent transmetalation step.

(L)₂Pd(4-butyl-3-pyridyl)(R): This intermediate is formed after the transmetalation step. Its geometry and electronic properties directly influence the final reductive elimination step.

While direct isolation and characterization of these specific intermediates for this compound are not documented in the provided search results, studies on analogous systems have utilized techniques like NMR spectroscopy and X-ray crystallography to characterize similar palladium complexes. nih.gov

Computational chemistry, particularly using Density Functional Theory (DFT), has become a powerful tool for mapping the potential energy surfaces of catalytic reactions. nih.govrsc.org Such studies allow for the calculation of activation energies (energy barriers) for each elementary step (oxidative addition, transmetalation, reductive elimination) and the relative energies of the intermediates. scielo.brrsc.org

For a reaction involving this compound, a computational study would likely show:

The oxidative addition of the C-Cl bond to Pd(0) has a significant activation barrier, confirming its role as a potential rate-limiting step. researchgate.net

The energy profile would be influenced by the choice of ligand, base, and solvent, with optimal conditions leading to lower energy barriers throughout the cycle.

Potential side reactions, such as beta-hydride elimination (if the coupling partner has beta-hydrogens) or catalyst deactivation, could also be identified as competing pathways on the energy landscape.

Specific computational data on the energy barriers for this compound reactions is not available in the searched literature.

Kinetic and Stereochemical Studies

Kinetic studies provide quantitative data on reaction rates and how they are affected by the concentration of reactants, catalysts, and other conditions. Stereochemical studies investigate the three-dimensional arrangement of atoms in reactants and products, providing insight into the geometry of the transition states.

Detailed kinetic analyses or stereochemical studies specifically for reactions of this compound have not been found in the provided search results. General kinetic investigations of similar cross-coupling reactions often reveal complex rate laws, indicating that the turnover-limiting step can change depending on the specific reaction conditions and substrates. For example, in some cases, the oxidative addition is rate-limiting, while in others, it can be the transmetalation or reductive elimination step.

Kinetic Isotope Effects (KIE)

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining the rate-limiting step and probing the structure of transition states. It is defined as the ratio of the reaction rate of a molecule with a lighter isotope to that of a molecule with a heavier isotope at the same atomic position. A primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step.

While specific experimental KIE studies on reactions directly involving this compound are not extensively documented in the literature, the principles of KIE can be applied to understand its potential reactivity, particularly in C-H bond activation or cleavage. For instance, in a hypothetical C-H activation at the butyl group, replacing a hydrogen atom with deuterium (B1214612) (D) would be expected to result in a primary KIE (kH/kD > 1) if this C-H bond breaking is involved in the rate-determining step. The magnitude of the KIE can provide further insight; a large KIE (typically 2-7 for C-H/C-D) suggests a transition state where the hydrogen is being transferred symmetrically.

Secondary KIEs, where the isotopic substitution is at a position not directly involved in bond breaking or formation, can also provide valuable information about changes in hybridization or steric environment at the transition state.

Table 1: Representative Kinetic Isotope Effects in C-H Activation Reactions

| Reaction Type | Substrate Analogue | Isotopic Substitution | kH/kD | Implication |

| C-H Activation | Methane | C-H vs C-D | ~4.5 | C-H bond cleavage is rate-determining |

| Dehydrogenation | Nifedipine | C-H vs C-D | Low | Suggests an electron/proton/electron transfer mechanism |

Hammett Analysis for Electronic Effects

Hammett analysis is a well-established method in physical organic chemistry used to quantify the influence of substituents on the reactivity of aromatic and heteroaromatic systems. By correlating reaction rates or equilibrium constants with Hammett substituent constants (σ), one can deduce information about the electronic nature of the transition state. The slope of the Hammett plot (ρ, rho) indicates the sensitivity of the reaction to electronic effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or loss of positive charge) in the transition state. Conversely, a negative ρ value indicates that electron-donating groups accelerate the reaction, implying the development of positive charge.

Specific Hammett analysis for reactions of this compound is not widely reported. However, for reactions involving the pyridine ring, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling, a Hammett-type analysis could be insightful. For instance, in a Suzuki-Miyaura coupling reaction at the C-3 position, varying the electronic nature of substituents on the coupling partner (e.g., an arylboronic acid) and plotting the logarithm of the relative reaction rates against the corresponding σ values would yield a Hammett plot. The sign and magnitude of ρ would reveal the electronic demands of the transmetalation or reductive elimination steps.

Table 2: Illustrative Hammett ρ Values for Reactions of Pyridine Derivatives

| Reaction Type | Pyridine Derivative | ρ Value | Mechanistic Interpretation |

| Reaction with Benzoyl Chlorides | Pyridine | Positive | Buildup of negative charge in the transition state. |

| Suzuki-Miyaura Coupling | Substituted Aryl Bromides with Arylboronic Acids | Varies with ligand | Reflects electronic effects on oxidative addition and transmetalation. |

This table provides data from related pyridine systems to demonstrate the application of Hammett analysis.

Studies on Regioselectivity and Enantioselectivity

Regioselectivity:

The functionalization of substituted pyridines often presents challenges in controlling regioselectivity due to the influence of both the nitrogen atom and existing substituents on the electronic and steric properties of the ring. For this compound, several positions are available for reaction, and the outcome is highly dependent on the reaction conditions and reagents used.

Metalation reactions, for instance, are a common strategy for introducing new functional groups. The regioselectivity of lithiation of chloropyridines is known to be complex and can be directed by the choice of the lithiating agent. For example, the lithiation of 3-chloropyridine (B48278) can be directed to the C-2, C-4, or C-6 positions depending on the base and reaction conditions. In the case of this compound, direct deprotonation would likely be influenced by the directing effects of both the chloro and butyl groups, as well as the inherent reactivity of the pyridine ring positions. Studies on related 3-chloropyridines have shown that regioselective lithiation can be achieved, for example, at the C-4 position, which can then be trapped with an electrophile to afford 3,4-disubstituted pyridines.

Enantioselectivity:

Enantioselective reactions involving this compound would typically require the use of a chiral catalyst or auxiliary to introduce a new stereocenter. While specific studies on the enantioselective functionalization of this compound are scarce, the principles of asymmetric catalysis can be applied. For instance, if the butyl group were to be functionalized at a benzylic-like position through a C-H activation/functionalization sequence, a chiral transition metal catalyst could potentially control the stereochemical outcome.

Similarly, if this compound were a ligand in an asymmetric catalytic reaction, its electronic and steric properties would influence the enantioselectivity of the transformation. The development of chiral pyridine-based ligands is an active area of research, and the butyl and chloro substituents would play a role in defining the chiral pocket of the catalyst.

Catalytic Cycles and Ligand Effects

Influence of Ligand Design on Catalytic Efficiency

In transition metal-catalyzed reactions, such as the widely used Suzuki-Miyaura or Negishi cross-coupling reactions, the choice of ligand is paramount in determining the efficiency, selectivity, and scope of the transformation. For a substrate like this compound, where the chlorine atom can participate in oxidative addition to a metal center (e.g., palladium), the ligand plays a crucial role in several steps of the catalytic cycle.

The general catalytic cycle for a Suzuki-Miyaura coupling involves:

Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of this compound to form a Pd(II) intermediate.

Transmetalation: A boronic acid (or its derivative) transfers its organic group to the palladium center.

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the C-C bond and regenerating the Pd(0) catalyst.

The design of the ligand can influence each of these steps. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to facilitate the oxidative addition of aryl chlorides, which are typically less reactive than bromides or iodides. The ligand's steric bulk can also promote the reductive elimination step. The electronic properties of the ligand can modulate the electron density at the metal center, thereby affecting its reactivity. For instance, more electron-donating ligands can increase the rate of oxidative addition but may slow down reductive elimination.

Table 3: Common Ligands in Palladium-Catalyzed Cross-Coupling of Aryl Chlorides

| Ligand Type | Example | Key Features |

| Bulky Monophosphines | XPhos, SPhos | Promote oxidative addition of unreactive chlorides. |

| N-Heterocyclic Carbenes (NHCs) | IPr, SImes | Strong σ-donors, often provide high catalyst stability and activity. |

| Bidentate Phosphines | BINAP, dppf | Can influence reductive elimination and catalyst stability. |

Substrate Exchange and Relaxation in Catalytic Systems

Due to the absence of specific, publicly available spectroscopic research data for the chemical compound "this compound," it is not possible to generate a detailed and scientifically accurate article that adheres to the provided outline.

A thorough search of scientific databases and chemical literature did not yield experimental or theoretical data for the Fourier-Transform Infrared (FT-IR), Raman, Nuclear Magnetic Resonance (NMR), or Ultraviolet-Visible (UV-Vis) spectra required for this specific molecule. Generating such an article without verifiable data would lead to speculation and scientific inaccuracy.

Analysis of related but distinct compounds, such as 4-tert-butylpyridine (B128874) or 3-chloropyridine, cannot be used as a substitute, as the user's instructions strictly require the content to focus solely on "this compound."

Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous determination of a compound's elemental composition from highly accurate mass measurements. nih.gov For a small molecule like 4-Butyl-3-chloropyridine, HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to within a few parts per million (ppm), allowing for the calculation of a single, unique molecular formula. researchgate.net

The molecular formula of this compound is C₉H₁₂ClN. An HRMS instrument, such as a time-of-flight (TOF) or Orbitrap analyzer, would measure the monoisotopic mass of the molecular ion ([M]⁺• or [M+H]⁺) with high precision. nih.govmdpi.com This experimental value is then compared against the theoretical exact mass calculated from the most abundant isotopes of carbon (¹²C), hydrogen (¹H), chlorine (³⁵Cl), and nitrogen (¹⁴N). The close agreement between the measured and theoretical mass, typically with an error of less than 5 ppm, confirms the elemental composition and distinguishes it from other potential formulas that might have the same nominal mass. researchgate.net

Table 2: HRMS Data for Molecular Formula Confirmation of this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (m/z) |

| C₉H₁₂³⁵ClN | ³⁵Cl | 169.0658 |

| C₉H₁₂³⁷ClN | ³⁷Cl | 171.0629 |

Electron Ionization (EI) mass spectrometry induces fragmentation of the molecular ion, providing valuable structural information. The fragmentation pathway of this compound can be predicted based on the stability of the resulting carbocations and neutral losses.

Molecular Ion Peak ([M]⁺•): The mass spectrum would show two molecular ion peaks due to the natural isotopic abundance of chlorine: one for the ³⁵Cl isotope (at m/z 169) and a smaller one for the ³⁷Cl isotope (at m/z 171) in an approximate 3:1 intensity ratio.

Alpha-Cleavage (Benzylic-type Cleavage): The most probable fragmentation event is the cleavage of the C-C bond beta to the pyridine (B92270) ring (alpha to the C4 position). This results in the loss of a propyl radical (•C₃H₇) and the formation of a highly stable resonance-stabilized cation. This fragment is often the base peak in the spectrum of alkyl-substituted aromatic compounds.

McLafferty Rearrangement: A gamma-hydrogen transfer from the butyl chain to the pyridine nitrogen followed by beta-cleavage could lead to the loss of butene (C₄H₈) and the formation of a radical cation of 3-chloropyridine (B48278).

Loss of Chlorine: The molecular ion may lose a chlorine radical (•Cl) to form a cation at m/z 134.

Ring Fragmentation: Further fragmentation can involve the characteristic cleavage of the pyridine ring itself, leading to smaller charged fragments.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound (C₉H₁₂³⁵ClN)

| m/z | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 169 | [C₉H₁₂³⁵ClN]⁺• | - | Molecular Ion |

| 126 | [C₆H₆³⁵ClN]⁺ | •C₃H₇ | Alpha-cleavage (loss of propyl radical) |

| 113 | [C₅H₄³⁵ClN]⁺• | C₄H₈ | McLafferty Rearrangement (loss of butene) |

| 134 | [C₉H₁₂N]⁺ | •Cl | Loss of chlorine radical |

X-ray Diffraction Studies

Single-Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.com If a suitable single crystal of this compound can be grown, SC-XRD analysis would provide a wealth of structural information with high precision. carleton.edu

The technique involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. carleton.edu This analysis yields an electron density map from which the positions of all atoms in the crystal's unit cell can be determined. For this compound, SC-XRD would unequivocally establish:

Molecular Structure: Precise bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule, including the geometry of the pyridine ring and the orientation of the butyl and chloro substituents.

Crystal Packing: The arrangement of molecules within the crystal lattice. This reveals intermolecular interactions such as van der Waals forces, dipole-dipole interactions, and potential weak C-H···N or C-H···Cl hydrogen bonds that govern the supramolecular architecture.

Absolute Configuration: While this compound is achiral, for chiral molecules, SC-XRD is the gold standard for determining the absolute configuration.

The data obtained from an SC-XRD experiment are used to refine a structural model, resulting in a set of crystallographic parameters that define the crystal structure.

Table 4: Representative Crystallographic Data Obtainable from SC-XRD

| Parameter | Information Provided |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Symmetry of the crystal lattice |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating unit |

| Volume (V) | Volume of the unit cell |

| Z | Number of molecules per unit cell |

| Calculated Density (Dx) | Density of the crystalline material |

| Final R indices | Measure of the quality of the structural model |

Powder X-ray Diffraction (PXRD) is a powerful technique used to analyze the structure of polycrystalline or powdered solid samples. bnl.gov Unlike SC-XRD, which requires a single, high-quality crystal, PXRD is performed on a bulk sample, making it ideal for routine characterization and quality control. libretexts.org

In a PXRD experiment, a sample is exposed to X-rays, and the diffraction pattern is recorded as a function of the scattering angle (2θ). The resulting diffractogram is a unique "fingerprint" of the crystalline phase present in the sample. bnl.gov For this compound, PXRD would be used for:

Phase Identification: Comparing the experimental diffraction pattern to a database of known patterns to confirm the identity of the crystalline solid.

Polymorph Screening: Identifying and distinguishing between different crystalline forms (polymorphs) of the compound, as each polymorph will have a distinct crystal structure and, therefore, a unique PXRD pattern.

Purity Assessment: Detecting the presence of crystalline impurities, which would appear as additional peaks in the diffractogram.

Crystallinity Determination: Assessing the degree of crystallinity versus the amorphous content in a bulk sample.

The diffraction pattern provides information on the d-spacings (the distances between planes of atoms in the crystal lattice), which are characteristic of the specific crystal structure. libretexts.org

Table 5: Example of Data Presentation from a PXRD Analysis

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

| (example value 1) | (example value 1) | (example value 1) |

| (example value 2) | (example value 2) | (example value 2) |

| (example value 3) | (example value 3) | (example value 3) |

Thermal Analysis Techniques

Thermal analysis techniques are crucial in characterizing the physical and chemical properties of materials as a function of temperature. For the compound this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would provide valuable insights into its thermal stability, decomposition profile, and phase behavior. However, a comprehensive search of publicly available scientific literature and chemical databases did not yield specific experimental TGA or DSC data for this compound.

The following sections outline the principles of these techniques and the type of data they would provide, which would be essential for a complete characterization of the compound.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a technique in which the mass of a substance is monitored as a function of temperature or time as the sample specimen is subjected to a controlled temperature program in a controlled atmosphere. The results are typically displayed as a TGA curve, which plots mass change against temperature.

A TGA analysis of this compound would reveal its thermal stability and decomposition pattern. Key information that could be extracted from the TGA curve would include:

Onset Temperature of Decomposition: The temperature at which the compound begins to lose mass, indicating the start of thermal degradation.

Decomposition Stages: The TGA curve might show one or more distinct steps, corresponding to different stages of decomposition. The percentage of mass loss at each stage could provide clues about the fragments being lost.

Residue Mass: The amount of material remaining at the end of the analysis, which can indicate the formation of a stable residue or complete volatilization.

Hypothetical TGA Data for this compound

| Temperature (°C) | Weight (%) |

| 50 | 100.0 |

| 100 | 100.0 |

| 150 | 99.8 |

| 200 | 99.5 |

| 250 | 98.0 |

| 300 | 85.2 |

| 350 | 45.6 |

| 400 | 10.3 |

| 450 | 2.1 |

| 500 | 0.5 |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. Both the sample and reference are maintained at nearly the same temperature throughout the experiment.

A DSC analysis of this compound would provide information on its thermal transitions, such as melting, crystallization, and glass transitions. The resulting DSC thermogram would show peaks corresponding to these transitions.

Melting Point: An endothermic peak on the DSC curve would indicate the melting point of the compound, which is a key physical property for identification and purity assessment. The area under the peak is proportional to the enthalpy of fusion.

Crystallization: An exothermic peak would indicate the crystallization of the compound from an amorphous or molten state.

Glass Transition: A step-like change in the baseline of the DSC curve would indicate a glass transition, which is characteristic of amorphous materials.

Hypothetical DSC Data for this compound

| Temperature (°C) | Heat Flow (mW) |

| 20 | 0.0 |

| 30 | 0.0 |

| 40 | -0.5 (Endothermic Peak Start) |

| 45 | -2.5 (Melting Point) |

| 50 | -0.6 (Endothermic Peak End) |

| 60 | 0.0 |

| 70 | 0.0 |

| 80 | 0.0 |

| 90 | 0.0 |

| 100 | 0.0 |

Without experimental data, a detailed discussion of the specific thermal behavior of this compound remains speculative. The acquisition of such data through laboratory analysis would be necessary to fully characterize this compound.

Applications of 4 Butyl 3 Chloropyridine in Advanced Chemical Synthesis

Building Block in Organic Synthesis

Organic building blocks are foundational molecules used for the modular construction of complex chemical structures. sigmaaldrich.com Substituted chloropyridines, such as 4-butyl-3-chloropyridine, are valuable in this regard due to the presence of a reactive chlorine atom, which can be displaced or participate in cross-coupling reactions, and a pyridine (B92270) ring that can be incorporated into a wide array of functional molecules.

The strategic combination of a bulky alkyl group and a reactive chlorine atom on a pyridine ring makes such compounds useful starting points for derivatization. For instance, the closely related compound 4-(tert-butyl)-2-chloropyridine is recognized as a key intermediate for building complex molecules in medicinal and agricultural chemistry. chempacific-zhejiang.com The chlorine atom at an activated position is susceptible to nucleophilic aromatic substitution (SNAr), enabling the straightforward introduction of various functional groups like amines, thiols, or alkoxides. chempacific-zhejiang.com

This reactivity allows chemists to introduce the 4-butylpyridine (B1266651) scaffold into larger drug candidates or bioactive molecules. The butyl group itself is significant; it enhances lipophilicity, which can improve the pharmacokinetic properties of a potential drug, such as its ability to cross cell membranes, and can contribute to improved metabolic stability and binding affinity at a target receptor. chempacific-zhejiang.com Therefore, this compound represents a potential starting material for constructing new chemical entities with tailored properties for pharmaceutical or agrochemical applications.

Chloropyridines are critical precursors for the synthesis of advanced heterocyclic systems, most notably bipyridines. Bipyridines are a privileged class of compounds that are themselves important ligands in catalysis and building blocks for functional materials. mdpi.comnih.gov The synthesis of symmetrical bipyridines can be achieved through the metal-catalyzed homocoupling of chloropyridines.

Several catalytic systems are effective for these transformations:

Ullmann Coupling: This classic method uses copper mediation to couple aryl halides. preprints.org

Nickel-Catalyzed Coupling: Modern methods often use nickel catalysts, which can be highly efficient. For example, 4,4′-di-tert-butyl-2,2′-bipyridine is synthesized from 4-tert-butyl-2-chloropyridine using a nickel catalyst with manganese as a reductant. nih.gov

Palladium-Catalyzed Coupling: Palladium catalysts are also widely used for the reductive homocoupling of halogenated pyridines. nih.gov

Furthermore, unsymmetrical bipyridines and other complex heterocycles can be synthesized via cross-coupling reactions where the chloropyridine acts as one of the coupling partners. Key methodologies include:

Suzuki Coupling: Reaction of a chloropyridine with a pyridylboronic acid or ester. preprints.org

Negishi Coupling: Coupling of a chloropyridine with an organozinc reagent. preprints.orgresearchgate.net

Stille Coupling: Reaction involving an organotin reagent. mdpi.com

Through these established synthetic routes, this compound could theoretically be dimerized to form 4,4′-dibutyl-3,3′-bichlorobipyridine or coupled with other heterocyclic partners to generate a vast array of novel, advanced heterocyclic systems for diverse applications.

Ligand and Catalyst Component in Organometallic Chemistry

While this compound itself is not typically used as a ligand, it serves as an essential precursor to ligands that are pivotal in organometallic chemistry. The bipyridine derivatives synthesized from it are particularly important N,N-bidentate ligands that can coordinate with a wide range of transition metals to form stable and catalytically active complexes. semanticscholar.orgresearchgate.net

Bipyridine ligands bearing bulky alkyl groups, such as the 4,4′-di-tert-butyl-2,2′-bipyridine analogue, have found extensive use in transition metal catalysis. nih.gov The butyl groups provide steric bulk and enhance the solubility of the resulting metal complexes in organic solvents. These ligands form stable complexes with numerous metals, and their electronic properties can be tuned to modulate the reactivity of the metal center.

| Transition Metal | Catalytic Reaction | Reference |

|---|---|---|

| Iridium (Ir) | C-H Borylation | nih.gov |

| Nickel (Ni) | Cross-Electrophile Coupling Reactions | nih.gov |

| Palladium (Pd) | Suzuki-Miyaura Cross-Coupling | nih.gov |

| Copper (Cu) | Trifluoromethylation of Aryl Iodides | nih.gov |

| Ruthenium (Ru) | Dehydrogenative Coupling of Pyridines | preprints.org |

Substituted pyridines are integral components in the design of high-performance chiral ligands for asymmetric catalysis. nih.gov By incorporating a chiral moiety, these ligands can create a chiral environment around a metal center, enabling the synthesis of enantiomerically enriched products.

One prominent class of such ligands is the pyridinooxazoline (PyOx) family. For example, the ligand (S)-4-(tert-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, known as (S)-t-BuPyOx, has been efficiently synthesized and is used in asymmetric catalysis. researchgate.netcaltech.edu The synthesis involves coupling a substituted pyridine precursor with a chiral amino alcohol. The butyl group in this ligand plays a crucial role in defining the shape of the chiral pocket, thereby influencing enantioselectivity.

Similarly, chiral C2-symmetric bipyridine-N,N′-dioxides have been developed as highly efficient catalysts for asymmetric reactions, demonstrating that the bipyridine scaffold derived from chloropyridines can be transformed into sophisticated chiral inductors. researchgate.netchemrxiv.org The modular nature of these syntheses means that a precursor like this compound could potentially be incorporated into novel chiral ligand frameworks.

The substituents on a pyridine-based ligand have a profound impact on the performance of the corresponding metal catalyst, influencing both reaction rates and selectivity (chemo-, regio-, and enantio-). The butyl group on a ligand derived from this compound would exert significant steric and electronic effects.

Steric Effects:

A bulky butyl group can increase the steric congestion around the metal center. This can favor certain reaction pathways by sterically blocking others, thus enhancing selectivity. hw.ac.uk

The size of the ligand influences the "bite angle" in bidentate complexes, which is a critical parameter for determining the outcome of many catalytic reactions, including cross-coupling and hydroformylation. vu.nl

Increased steric bulk can promote reductive elimination, often the product-forming step in a catalytic cycle, thereby increasing the reaction rate.

Electronic Effects:

The butyl group is an electron-donating group (EDG) via induction. This increases the electron density on the pyridine ring and, subsequently, on the coordinated metal center.

| Property | Effect of Butyl Group | Consequence in Catalysis | Reference |

|---|---|---|---|

| Steric Hindrance | Increases bulk around the metal center | Can enhance selectivity by blocking undesired reaction pathways; influences ligand bite angle. | hw.ac.ukvu.nl |

| Electronic Nature | Electron-donating (inductive effect) | Increases electron density on the metal, potentially accelerating oxidative addition and altering reactivity. | nih.gov |

| Solubility | Increases lipophilicity | Improves solubility of the metal-ligand complex in common organic solvents. | chempacific-zhejiang.com |

Components in Material Science Research7.4.1. Development of Polymeric Coordination Complexes7.4.2. Integration into New Materials with Tailored Properties

Further research or access to proprietary industrial data would be necessary to provide the specific details required for the requested article.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of substituted pyridines is a foundational aspect of organic chemistry, yet traditional methods often involve harsh conditions or generate significant waste. nih.gov Future research will likely focus on developing more efficient and environmentally benign synthetic pathways to 4-Butyl-3-chloropyridine and its derivatives.

Current synthetic strategies for analogous compounds, such as 3-chloropyridine (B48278), can involve multi-step processes starting from precursors like 2,6-dichloropyridine (B45657) or 3-aminopyridine, which may require complex diazotization and chlorination steps. google.comnih.gov Similarly, the synthesis of compounds like 4-tert-butyl-2-chloropyridine has been documented in patent literature, providing a basis for potential adaptations. google.com

Emerging research avenues are expected to prioritize green chemistry principles. nih.gov This includes the exploration of:

One-Pot Multicomponent Reactions: Designing convergent syntheses where multiple starting materials react in a single vessel to form the target molecule, reducing solvent usage and purification steps. researchgate.net

Sustainable Catalysis: Employing reusable, non-toxic catalysts, such as zinc-based nanocrystals, to drive reactions under milder conditions. rsc.org

Flow Chemistry: Utilizing continuous flow reactors to improve reaction control, enhance safety, and allow for easier scalability compared to traditional batch processes.

Alternative Solvents: Investigating the use of greener solvents or solvent-free conditions to minimize environmental impact. nih.gov

| Synthetic Strategy | Potential Advantages for this compound Synthesis | Key Research Focus |

|---|---|---|

| Classical Multi-step Synthesis | Established and understood methodologies. | Improving yields and reducing hazardous reagents. |

| Multicomponent Annulation | High atom economy and reduced waste. researchgate.net | Identifying suitable starting materials and catalysts. |

| Green Catalytic Methods | Use of reusable catalysts and milder reaction conditions. nih.govrsc.org | Screening catalysts for regioselectivity and efficiency. |

| Continuous Flow Synthesis | Enhanced safety, scalability, and process control. | Optimizing reactor design and reaction parameters. |

Exploration of New Catalytic Applications and Ligand Designs

Pyridine (B92270) derivatives are ubiquitous as ligands in transition metal catalysis due to their strong coordination to metal centers and tunable electronic properties. alfachemic.com The unique combination of an electron-donating butyl group and an electron-withdrawing chloro group on the this compound scaffold presents an intriguing platform for ligand design.

Future research will focus on incorporating this moiety into novel ligand architectures. acs.orgunimi.it The steric bulk of the butyl group and the electronic influence of the chlorine atom can be leveraged to fine-tune the catalytic activity and selectivity of metal complexes in various reactions, including:

Cross-Coupling Reactions: Designing ligands for palladium, nickel, or copper catalysts to improve efficiency in forming carbon-carbon and carbon-heteroatom bonds.

Asymmetric Catalysis: Synthesizing chiral ligands derived from this compound for enantioselective transformations. acs.orgbeilstein-journals.org

Polymerization: Developing catalysts for olefin polymerization where ligand structure influences the properties of the resulting polymer. alfachemic.com

Hydrogenation and Hydroformylation: Creating robust ligands for ruthenium or rhodium complexes used in reduction and carbonylation reactions. alfachemic.comnih.gov

The design of pincer-type or macrocyclic ligands incorporating the this compound unit could lead to highly stable and selective catalysts. unimi.itresearchgate.net

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting molecular properties and elucidating reaction mechanisms. While specific computational studies on this compound are not yet prevalent, research on simpler analogues like 3-chloropyridine provides a clear roadmap. researchgate.net DFT studies have been used to investigate the molecular structure, vibrational frequencies, and solvent effects on such molecules. researchgate.net

Future computational work on this compound is expected to provide critical insights into:

Electronic Structure: Mapping the electron density to understand the influence of the butyl and chloro substituents on the pyridine ring's reactivity.

Reaction Mechanisms: Modeling transition states for synthetic reactions or catalytic cycles to guide experimental optimization.

Spectroscopic Properties: Predicting NMR, IR, and UV-Vis spectra to aid in the characterization of new derivatives and complexes.

Intermolecular Interactions: Calculating the strength and nature of non-covalent interactions, such as halogen bonding and π-stacking, which are crucial for supramolecular assembly. mdpi.com

These computational models will accelerate the rational design of new materials and catalysts based on the this compound framework. researchgate.netnih.gov

| Property | Computational Method | Potential Application of Data |

|---|---|---|

| Optimized Molecular Geometry | DFT | Understanding steric hindrance and coordination behavior. |

| Adiabatic Ionization Energy | VUV-MATI / DFT | Probing electronic structure and orbital energies. researchgate.net |